

# Application Notes and Protocols for Intraperitoneal Injection of SIRT1 Activator SRT1720

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that is a key regulator of cellular metabolism, stress resistance, and aging. The activation of SIRT1 is a promising therapeutic strategy for a variety of age-related and metabolic diseases. Small molecule SIRT1 activators, such as the synthetic compound SRT1720, have been extensively investigated in preclinical models to assess their therapeutic potential.[1] These application notes provide detailed protocols for the intraperitoneal (i.p.) injection of SRT1720 in murine models, a common route for administering this compound in in vivo efficacy studies.

SRT1720 is a selective and potent activator of SIRT1, with approximately 1000-fold greater potency than resveratrol.[2] It has been shown to have beneficial effects in various disease models, including those for metabolic disorders, inflammation, and neurodegenerative diseases. The protocols and data presented herein are curated from a range of preclinical research to provide a comprehensive resource for investigators.

# Data Presentation: In Vivo Efficacy of SRT1720 via Intraperitoneal Injection







The following tables summarize quantitative data from key in vivo studies utilizing intraperitoneal injection of SRT1720 across different mouse models.



| Animal<br>Model                                               | Dosage<br>Regimen  | Vehicle                               | Treatment<br>Duration    | Key<br>Efficacy<br>Endpoints                                                       | Outcome                                                           | Reference |
|---------------------------------------------------------------|--------------------|---------------------------------------|--------------------------|------------------------------------------------------------------------------------|-------------------------------------------------------------------|-----------|
| C57BL/6J<br>mice with<br>induced<br>fulminant<br>hepatitis    | 5, 10, 20<br>mg/kg | 10%<br>DMSO in<br>edible oil          | Single<br>injection      | Reduced plasma ALT and AST levels, decreased inflammato ry cytokines               | Significant<br>hepatoprot<br>ective<br>effects                    | [2]       |
| Male BALB/c mice with LPS- induced depressive -like behaviors | 50 mg/kg           | Sterile<br>saline                     | Single pre-<br>treatment | Reduced immobility time in forced swim test, increased sucrose preference          | Antidepres<br>sant-like<br>effects                                | [3]       |
| C57BL/6 male mice with surgically induced osteoarthrit is     | 25 mg/kg           | 0.2%<br>DMSO in<br>isotonic<br>saline | Twice<br>weekly          | Reduced OARSI scores, decreased cartilage degradatio n markers (MMP-13, ADAMTS- 5) | Attenuated osteoarthrit is progressio n                           | [4]       |
| Male<br>B6D2F1<br>mice<br>(aged)                              | 100 mg/kg          | Not<br>specified                      | 4 weeks                  | Improved endotheliu m- dependent dilation, reduced                                 | Reversed<br>age-related<br>vascular<br>endothelial<br>dysfunction | [5]       |



|                                                                       |          |                                    |                                                                        | aortic<br>superoxide<br>production                                                     |                                         |     |
|-----------------------------------------------------------------------|----------|------------------------------------|------------------------------------------------------------------------|----------------------------------------------------------------------------------------|-----------------------------------------|-----|
| Mice with<br>Klebsiella<br>pneumonia<br>e-induced<br>pneumose<br>psis | 20 mg/kg | 10%<br>DMSO in<br>normal<br>saline | Injections<br>at time of<br>infection<br>and 24h<br>post-<br>infection | Reduced<br>lung<br>pathology<br>scores,<br>decreased<br>bacterial<br>disseminati<br>on | Improved outcome in pneumose psis       | [6] |
| Mice with intestinal ischemia-reperfusion injury                      | 20 mg/kg | 10%<br>DMSO in<br>normal<br>saline | Single<br>injection at<br>reperfusion                                  | Increased mitochondr ial biogenesis markers, reduced gut inflammatio n                 | Protected<br>against<br>organ<br>injury | [7] |

# **Experimental Protocols**Preparation of SRT1720 for Intraperitoneal Injection

#### Materials:

- SRT1720 powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile
- Tween-80, sterile
- Normal saline (0.9% NaCl), sterile



- Sterile microcentrifuge tubes
- Sterile syringes and needles

Protocol 1: DMSO and Edible Oil Formulation[2]

This formulation is suitable for studies where a lipid-based vehicle is acceptable.

- Prepare a stock solution of SRT1720 in DMSO. For example, dissolve SRT1720 in DMSO to a concentration of 38 mg/mL.
- For a final injection volume of 200 μL at a dose of 20 mg/kg for a 25g mouse (requiring 0.5 mg of SRT1720), dilute the stock solution in sterile edible oil.
- Ensure the final concentration of DMSO is 10% or less of the total injection volume to minimize toxicity.
- Vortex the solution thoroughly to ensure homogeneity. Prepare fresh on the day of use.

Protocol 2: Multi-component Aqueous Formulation[8]

This formulation is designed to improve the solubility of hydrophobic compounds like SRT1720 in an aqueous-based vehicle.

- Prepare a stock solution of SRT1720 in DMSO (e.g., 20.8 mg/mL).
- To prepare a 1 mL working solution, sequentially add and mix the following components:
  - 400 μL PEG300
  - 100 μL of SRT1720 DMSO stock solution
  - 50 μL Tween-80
  - 450 μL sterile saline
- Vortex thoroughly until a clear, homogenous solution is formed. This formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.



Prepare this working solution fresh on the day of injection.

### **Intraperitoneal Injection Procedure in Mice**

#### Materials:

- Prepared SRT1720 solution
- Mouse restraint device (optional)
- 25-27 gauge needles with appropriate syringe (e.g., 1 mL)
- 70% ethanol wipes

#### Procedure:

- Animal Restraint: Securely restrain the mouse. This can be done manually by scruffing the neck and securing the tail, or with a suitable restraint device.
- Injection Site Identification: Position the mouse on its back with its head tilted slightly downwards. The ideal injection site is in the lower right abdominal quadrant to avoid the cecum, bladder, and other vital organs.
- Aseptic Technique: Swab the injection site with a 70% ethanol wipe and allow it to dry.
- Injection: Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
   Aspirate gently by pulling back the plunger to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
- Administration: If aspiration is clear, slowly and steadily inject the SRT1720 solution.
- Withdrawal and Monitoring: Withdraw the needle smoothly and return the mouse to its cage.
   Monitor the animal for any signs of distress or adverse reactions post-injection.

## Mandatory Visualizations SIRT1 Signaling Pathway



The activation of SIRT1 by compounds like SRT1720 initiates a cascade of downstream signaling events that contribute to its diverse physiological effects. SIRT1 deacetylates a variety of protein substrates, thereby modulating their activity.[9] Key targets include PGC-1 $\alpha$ , NF- $\kappa$ B, p53, and FOXO transcription factors.[9][10]



Click to download full resolution via product page

Caption: SIRT1 signaling pathway activated by SRT1720.

### **Experimental Workflow for In Vivo Efficacy Study**



A typical in vivo efficacy study involves several key stages, from initial planning and animal model selection to data analysis and interpretation.





Click to download full resolution via product page

Caption: General experimental workflow for an in vivo study.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. The sirtuin 1 activator SRT1720 alleviated endotoxin-induced fulminant hepatitis in mice -PMC [pmc.ncbi.nlm.nih.gov]
- 3. SRT1720 ameliorates LPS-induced depressive-like behaviors in mice and activates Parkin-mediated mitophagy PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The SIRT1 activator SRT1720 reverses vascular endothelial dysfunction, excessive superoxide production, and inflammation with aging in mice PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sirtuin 1 Activator SRT1720 Protects against Organ Injury Induced by Intestinal Ischemia-Reperfusion PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [Application Notes and Protocols for Intraperitoneal Injection of SIRT1 Activator SRT1720]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057250#intraperitoneal-injection-protocol-for-sirt1-activator-3]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com